molecular formula C20H18O11 B10789579 Reynoutrin

Reynoutrin

Cat. No.: B10789579
M. Wt: 434.3 g/mol
InChI Key: PZZRDJXEMZMZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Reynoutrin can be synthesized through the glycosylation of quercetin. The process involves the reaction of quercetin with a suitable glycosyl donor under acidic or basic conditions. Common glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates. The reaction typically requires a catalyst, such as a Lewis acid (e.g., boron trifluoride etherate) or a base (e.g., silver carbonate), to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources. The extraction process includes the use of solvents like ethanol or methanol to isolate the flavonoid glycosides from the plant material. The extract is then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Reynoutrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids.

    Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Reynoutrin has a wide range of scientific research applications:

Mechanism of Action

Reynoutrin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. In the context of ischemic heart failure, this compound up-regulates the expression of S100 calcium-binding protein A1 (S100A1), which plays a crucial role in cardiac function. This up-regulation inhibits the expressions of matrix metallopeptidases and the transcriptional activity of nuclear factor kappa-B, thereby reducing inflammation and myocardial fibrosis .

Comparison with Similar Compounds

Reynoutrin is similar to other flavonoid glycosides, such as:

    Rutin: Quercetin-3-O-rutinoside, known for its antioxidant and anti-inflammatory properties.

    Isoquercitrin: Quercetin-3-O-glucoside, also known for its antioxidant activity.

    Hyperoside: Quercetin-3-O-galactoside, used for its anti-inflammatory and antioxidant effects.

Uniqueness

This compound is unique due to its specific glycosylation pattern, which imparts distinct biological activities and solubility properties compared to other flavonoid glycosides. Its dual glycosylation with xylose and glucose makes it particularly effective in certain biological contexts .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZRDJXEMZMZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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